Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of a thieno[2,3-b]pyridine derivative. One common method includes the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF, followed by bromination .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products typically include alcohols or amines.
Scientific Research Applications
Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action for Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is not well-documented. its biological effects are likely due to its interaction with specific molecular targets and pathways, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-methylthieno[3,2-b]pyridine
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- 2-bromo-6-methylpyridine
Uniqueness
Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H8BrNO2S |
---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,1-2H3 |
InChI Key |
XDBLVWBDNFIISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
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